N-(4-Aminophenyl)-1,3-benzodioxole-5-carboxamide
Description
Chemical Structure and Properties N-(4-Aminophenyl)-1,3-benzodioxole-5-carboxamide (CAS No. 1593590-12-5) is a benzodioxole derivative featuring a carboxamide group at the 5-position of the benzodioxole ring and a 4-aminophenyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₁₂N₂O₃, with a molecular weight of 256.26 g/mol .
Characterization typically involves FTIR (confirming amide C=O and NH stretches), NMR (assigning aromatic and substituent protons), and HR-MS (verifying molecular ion peaks) .
Properties
IUPAC Name |
N-(4-aminophenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-10-2-4-11(5-3-10)16-14(17)9-1-6-12-13(7-9)19-8-18-12/h1-7H,8,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGHWVUTZLBVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-aminophenylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
N-(4-Aminophenyl)-1,3-benzodioxole-5-carboxamide features a unique structure that includes a benzodioxole moiety, which is known for its biological activity. The compound's chemical formula is , and it exhibits properties that make it suitable for various applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated the potential of benzodioxole derivatives, including this compound, in anticancer research. For instance, a study reported that derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of apoptosis pathways, suggesting that these compounds can induce programmed cell death in cancerous cells .
2. Antidiabetic Properties
Another area of interest is the antidiabetic potential of this compound. Research indicated that benzodioxole derivatives can inhibit α-amylase activity, leading to reduced blood glucose levels in diabetic models. For example, certain derivatives demonstrated IC50 values as low as 2.57 µg/mL against α-amylase, indicating their effectiveness as potential therapeutic agents for diabetes management .
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may act as an AMPA receptor antagonist, which could be beneficial in treating neurological disorders such as epilepsy and anxiety .
Biological Research Applications
1. Biochemical Probes
This compound serves as a biochemical probe in various biological assays. Its ability to interact with specific enzymes and receptors allows researchers to study cellular mechanisms and signaling pathways more effectively.
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial research, demonstrating activity against several bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Industrial Applications
1. Material Science
In industrial applications, this compound is utilized in the development of advanced materials and polymers due to its unique chemical properties. These materials can be engineered for specific functionalities, such as enhanced thermal stability or chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Activity Aromatic vs. Position of Amino Group: The 4-aminophenyl isomer (target compound) may exhibit distinct binding kinetics compared to the 3-aminophenyl analog (), highlighting the importance of substituent positioning in structure-activity relationships (SAR) .
Synthetic Yields and Methods
- Thiazole-fused analogs (e.g., 4cb) are synthesized via Hantzsch cyclization with high yields (90–95%), whereas alkyl-substituted derivatives (e.g., N-(heptan-4-yl)-) require straightforward amide condensation .
Diverse Applications Flavoring Agents: Alkyl-substituted derivatives (e.g., N-(1-propylbutyl)-) are deemed safe for use in food/feed, as evaluated by EFSA . Psychoactive Substances: Modifications like the dimethylamino-cyclohexyl group (3,4-MDO-U-47700) result in opioid receptor activity, leading to regulatory control . Anticancer Potential: Thiazole-fused analogs (e.g., 4cb) are explored for anticancer properties due to their structural resemblance to known thiazole therapeutics .
Research and Regulatory Considerations
- Metabolic Pathways : Demethylation of similar compounds (e.g., imidazole carboxamides) by liver microsomal enzymes suggests possible metabolic routes for the target compound, necessitating further pharmacokinetic studies .
Biological Activity
N-(4-Aminophenyl)-1,3-benzodioxole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a benzodioxole ring and an amine functional group, with a molecular formula that contributes to its biological properties. Its molecular weight is approximately 270.283 g/mol. The presence of both amine and carboxamide groups enhances its chemical reactivity and potential for modification, which may lead to improved biological activity or altered pharmacokinetic properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antidiabetic Effects : Studies have shown that derivatives of benzodioxole can inhibit α-amylase, an enzyme involved in carbohydrate digestion. For instance, related compounds demonstrated IC50 values of 0.68 µM against α-amylase, suggesting strong antidiabetic potential .
- Cytotoxicity Against Cancer Cells : Certain derivatives have shown efficacy against various cancer cell lines. For example, one study reported significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .
- Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to modulate inflammatory cytokines such as IL-1β and TNF-α. In vivo studies indicated that specific compounds could significantly decrease mRNA levels of these cytokines without causing hepatotoxicity .
The mechanism of action for this compound involves interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptor sites, thereby modulating biological pathways relevant to its therapeutic applications.
Comparative Analysis of Similar Compounds
The following table summarizes some compounds structurally related to this compound and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide | Contains methoxy groups | Potential antidiabetic activity |
| N-(4-methylphenyl)benzodioxole-5-carboxamide | Methyl substitution on the phenyl ring | Antimicrobial properties |
| N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide | Additional methoxy group | Under investigation for various activities |
This compound stands out due to its specific amine functionality and potential applications in treating metabolic disorders. Its unique combination of structural elements could lead to distinctive interactions within biological systems compared to other derivatives listed above.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzodioxole derivatives:
- Antidiabetic Activity : A study evaluated the antidiabetic effects of novel benzodioxol derivatives in a streptozotocin-induced diabetic mice model. The results indicated significant reductions in blood glucose levels upon treatment with specific derivatives .
- Cytotoxicity Profiling : In vitro assays were conducted to assess the cytotoxic effects on cancer cell lines using MTS assays. The findings revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cell lines .
- Anti-inflammatory Effects : Research demonstrated that specific benzodioxole derivatives could effectively suppress inflammatory cytokines in vitro and in vivo models, indicating their potential as anti-inflammatory agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
